![molecular formula C16H24O3 B14339276 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- CAS No. 105966-45-8](/img/structure/B14339276.png)
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a phenylmethoxy group attached to a butoxy side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran with 4-(phenylmethoxy)butanol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the phenylmethoxy and butoxy groups.
2H-Pyran, tetrahydro-2-methoxy-: Contains a methoxy group instead of the phenylmethoxy group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of the phenylmethoxy group.
Uniqueness
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy and butoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
105966-45-8 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxybutoxy)oxane |
InChI |
InChI=1S/C16H24O3/c1-2-8-15(9-3-1)14-17-11-6-7-13-19-16-10-4-5-12-18-16/h1-3,8-9,16H,4-7,10-14H2 |
Clave InChI |
PZVCFGPPLKJNOB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


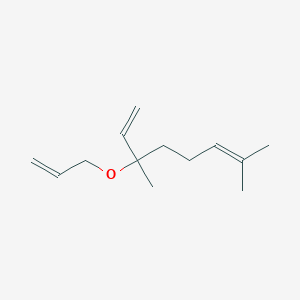
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
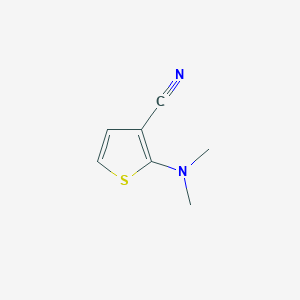
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
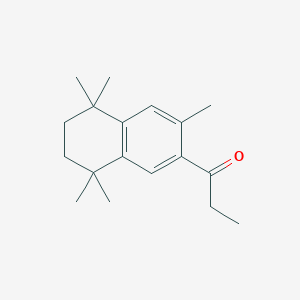
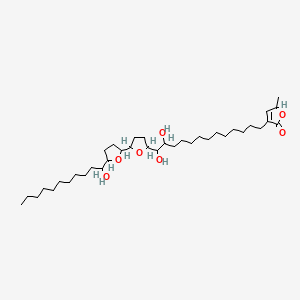
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
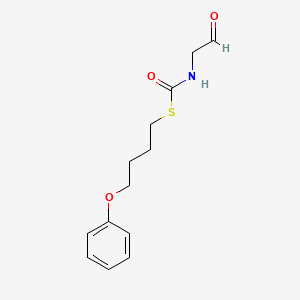
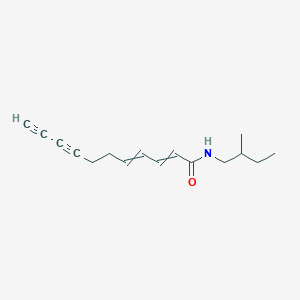
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
